molecular formula C10H10O5 B8759569 Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Cat. No.: B8759569
M. Wt: 210.18 g/mol
InChI Key: ZJXPBEXOGWFULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetate

InChI

InChI=1S/C10H10O5/c1-13-10(12)9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4,9,11H,5H2,1H3

InChI Key

ZJXPBEXOGWFULD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium chloride (11.8 g), potassium hydroxide (31.4 g) and tetrabutylammonium bromide (4.5 g) were dissolved in a mixture of 1,4-dioxane (120 ml) and water (120 ml). Piperonal (21 g, 140 mmol) was added to this vigorously stirred ice-cold mixture, and after 10 minutes bromoform (12.2 ml, 140 mmol) was added dropwise over ˜30 minutes. Stirring was continued for 20 hours at ambient temperature. Water (500 ml) was added and the mixture warmed to dissolve the precipitate. After washing with diethylether, the aqueous solution was acidified with concentrated hydrochloric acid. The crude carboxylic acid intermediate was isolated by extraction with diethylether and evaporation in vacuo. The residue was dissolved in methanol (500 ml) and acidified with 20 drops of concentrated sulphuric acid. The solution was heated to reflux for 2 hours, then cooled and evaporated in vacuo. The residue was dissolved in diethylether and washed with water. The organic fraction was dried (magnesium sulphate), and concentrated in vacuo. Flash chromatography using dichloromethane as eluant, and then recrystallisation from diisopropylether gave 13.2 g of the subtitle compound. (m.p. 93-95° C.)
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
31.4 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
12.2 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

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